Ac-Lys-Val-Cit-PABC-MMAE formic is a sophisticated compound used in the realm of antibody-drug conjugates (ADCs). This compound consists of a peptide linker, Ac-Lys-Val-Cit-PABC, and a potent cytotoxic agent known as monomethyl auristatin E. The design of Ac-Lys-Val-Cit-PABC-MMAE formic aims to enhance the efficacy of targeted cancer therapies by delivering cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues.
Ac-Lys-Val-Cit-PABC-MMAE formic is classified as an ADC linker-payload conjugate. It is synthesized for research purposes and is not intended for therapeutic use in humans. The molecular formula for this compound is C67H110N12O16, with a molecular weight of approximately 1339.66 g/mol . The purity of this compound is reported to be 99.96%, indicating its high quality for research applications .
The synthesis of Ac-Lys-Val-Cit-PABC-MMAE formic involves several key methods that ensure the effective coupling of the peptide linker and the cytotoxic agent.
The molecular structure of Ac-Lys-Val-Cit-PABC-MMAE formic comprises a complex arrangement of amino acids forming a peptide backbone, which is linked to monomethyl auristatin E via a cleavable PABC moiety.
The primary chemical reactions involving Ac-Lys-Val-Cit-PABC-MMAE formic include:
The mechanism of action for Ac-Lys-Val-Cit-PABC-MMAE formic involves:
Ac-Lys-Val-Cit-PABC-MMAE formic has significant applications in scientific research, particularly in:
Protease-cleavable linkers represent a cornerstone of precision drug delivery in antibody-drug conjugates (ADCs), designed to maintain plasma stability while enabling efficient payload release within target cells. The Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) motif exemplifies this technology, leveraging the overexpression of lysosomal proteases—particularly cathepsins B, L, S, and F—in tumor cells [1] [4]. Upon ADC internalization, the linker undergoes proteolytic cleavage at the Cit-PABC bond, followed by rapid 1,6-elimination of the PABC spacer to release the cytotoxic payload monomethyl auristatin E (MMAE) [1] [7].
However, traditional Val-Cit-PABC linkers face challenges in preclinical models due to susceptibility to carboxylesterase 1C (Ces1C)-mediated hydrolysis in rodent plasma, which can lead to premature payload release and overestimation of toxicity [1]. In humans, neutrophil elastase has been implicated in cleaving Val-Cit linkers extracellularly, contributing to neutropenia and thrombocytopenia—common dose-limiting toxicities of ADCs like brentuximab vedotin [1] [6]. Innovations such as adding polar acidic residues (e.g., aspartate) at the P3 position enhance plasma stability by reducing Ces1C recognition while maintaining lysosomal cleavability [1] [4].
Table 1: Proteases Involved in Val-Cit-PABC Linker Cleavage
Protease | Localization | Cleavage Role | Clinical Implication |
---|---|---|---|
Cathepsin B | Lysosomal | Primary hydrolysis of Cit-PABC bond | Tumor-specific payload release |
Carboxylesterase 1C (Ces1C) | Rodent plasma | Off-target hydrolysis | Preclinical model limitation |
Neutrophil elastase | Human extracellular space | Premature cleavage | Neutropenia/thrombocytopenia |
Cathepsins L/S/F | Lysosomal | Secondary cleavage pathways | Redundant payload release |
The AC-Lys-Val-Cit-PABC-MMAE conjugate exemplifies sophisticated molecular engineering to optimize ADC efficacy. Its structure comprises:
Recent advances focus on refining dipeptide specificity. For instance, replacing valine with cyclobutane-1,1-dicarboxamide (cBu) at the P2 position creates a linker (cBu-Cit-PABC) preferentially cleaved by cathepsin B over other cathepsins. This modification reduces off-target cleavage by 75% under cathepsin B inhibition compared to Val-Cit’s <15% reduction, enhancing tumor selectivity [4]. The structural rigidity of cBu also improves plasma stability without compromising intracellular drug release kinetics [4].
Table 2: Structural Comparison of Dipeptide Linker Variants
Linker Type | P2 Residue | Cathepsin B Specificity | Plasma Stability |
---|---|---|---|
Val-Cit-PABC | Valine | Low (cleaved by multiple cathepsins) | Moderate (susceptible to esterases) |
cBu-Cit-PABC | Cyclobutane-1,1-dicarboxamide | High (≥75% inhibition by cathepsin B inhibitors) | High |
Val-Ala-PABC | Valine | Moderate | High |
MMAE (monomethyl auristatin E) is a potent tubulin inhibitor widely utilized in ADCs like brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin. Its mechanism involves binding to tubulin’s vinca domain, suppressing microtubule assembly, and inducing G2/M cell cycle arrest at picomolar concentrations (IC₅₀: 10–100 pM) [3] [6]. Key advantages over other payloads include:
Compared to other tubulin inhibitors:
Table 3: Payload Comparison in Clinical ADCs
Payload | Mechanism | Potency (IC₅₀) | Bystander Effect | Clinical ADC Example |
---|---|---|---|---|
MMAE | Tubulin inhibitor | 10–100 pM | Yes | Brentuximab vedotin, Polatuzumab vedotin |
DM1 | Tubulin inhibitor | 1–10 pM | No | Trastuzumab emtansine |
MMAF | Tubulin inhibitor | 100–500 pM | No | Belantamab mafodotin |
SG3199 (PBD) | DNA cross-linker | 0.1–1 pM | Limited | Loncastuximab tesirine |
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: